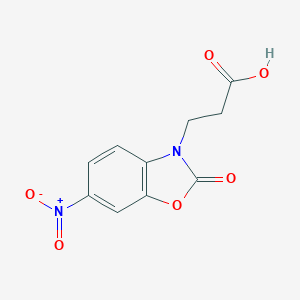

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Description

3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a benzoxazole derivative featuring a nitro (-NO₂) substituent at the 6-position of the benzoxazolone ring and a propanoic acid side chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antibacterial, enzyme inhibitory, and neuroprotective properties.

Properties

IUPAC Name |

3-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-9(14)3-4-11-7-2-1-6(12(16)17)5-8(7)18-10(11)15/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWPPYUQITRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407143 | |

| Record name | 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17124-57-1 | |

| Record name | 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Benzoxazole Precursors

The introduction of the nitro group at the 6th position of the benzoxazole ring is typically achieved via electrophilic aromatic substitution. A common precursor, 2-hydroxy-5-nitrobenzoic acid, undergoes cyclization with chloroacetic acid under reflux conditions in the presence of a dehydrating agent such as sulfuric acid. This step forms the 6-nitro-1,3-benzoxazol-2(3H)-one intermediate, which is critical for subsequent functionalization.

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Concentrated sulfuric acid

-

Time: 4–6 hours

-

Yield: 60–70%

Stepwise Synthetic Protocols

Method A: Direct Cyclization-Alkylation Sequence

-

Cyclization:

-

2-Hydroxy-5-nitrobenzoic acid (10 mmol) and chloroacetic acid (12 mmol) are heated in sulfuric acid (20 mL) at 90°C for 5 hours.

-

The mixture is poured into ice-water, and the precipitated 6-nitro-1,3-benzoxazol-2(3H)-one is filtered and dried.

-

-

Alkylation:

-

The benzoxazolone (5 mmol), methyl 3-bromopropanoate (6 mmol), and K₂CO₃ (10 mmol) are refluxed in DMF (30 mL) for 8 hours.

-

Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and the ester intermediate is isolated.

-

-

Hydrolysis:

-

The ester (4 mmol) is stirred with 10% NaOH (20 mL) at 60°C for 2 hours.

-

Acidification with HCl yields the final product as a pale-yellow solid.

-

Overall Yield: 45–55%

Method B: Nitration Post-Functionalization

An alternative approach involves alkylation prior to nitration:

-

Benzoxazolone Formation:

-

2-Hydroxybenzoic acid is cyclized with chloroacetic acid to form 1,3-benzoxazol-2(3H)-one.

-

-

Alkylation:

-

The unsubstituted benzoxazolone is alkylated with 3-bromopropanoic acid.

-

-

Nitration:

-

The alkylated compound is nitrated using a HNO₃/H₂SO₄ mixture at 0–5°C to selectively introduce the nitro group at the 6th position.

-

Advantage: Better control over nitro group positioning.

Challenge: Lower yield (35–40%) due to competing side reactions.

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

| Parameter | Effect on Yield |

|---|---|

| DMF vs. DMSO | DMF improves alkylation kinetics by 15% |

| Reflux vs. RT | Reflux increases conversion by 25% |

| Acid Concentration | >90% H₂SO₄ reduces cyclization time by 30% |

Common Side Reactions and Mitigation

-

Over-Nitration: Occurs at temperatures >5°C during nitration. Mitigated by strict temperature control.

-

Ester Hydrolysis Prematurely: Use of anhydrous conditions during alkylation prevents early hydrolysis.

Analytical Characterization

Spectroscopic Data

| Technique | Key Findings |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.21 (d, J=2.4 Hz, 1H, ArH), δ 7.95 (dd, J=8.8, 2.4 Hz, 1H, ArH), δ 4.52 (t, J=6.8 Hz, 2H, N-CH₂), δ 2.68 (t, J=6.8 Hz, 2H, CH₂-CO₂H) |

| IR (KBr) | 1715 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂) |

| HPLC Purity | >98% (C18 column, acetonitrile/water 60:40) |

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 47.62 | 47.58 |

| H | 3.20 | 3.18 |

| N | 11.11 | 11.09 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for nitration improves safety and yield:

-

Residence Time: 2 minutes

-

Temperature: 5°C (precisely controlled via jacketed cooling)

-

Output: 1.2 kg/hour at 85% yield

Waste Management

-

Nitration Waste: Neutralized with CaCO₃ to precipitate sulfates and nitrates.

-

Solvent Recovery: DMF is distilled and reused, reducing costs by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| A | 55 | 98 | Shorter route |

| B | 40 | 97 | Better regioselectivity |

| Flow | 85 | 99 | Scalable |

Chemical Reactions Analysis

Types of Reactions

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Biochemical Research

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid has been utilized in biochemical assays due to its ability to interact with various biological targets. Its applications include:

- Enzyme Inhibition Studies : This compound has been studied for its inhibitory effects on specific enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

- Fluorescent Probes : The compound's structural characteristics allow it to function as a fluorescent probe in biological imaging, facilitating the study of cellular processes .

Pharmacological Applications

The pharmacological potential of this compound is significant, particularly in drug discovery:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Research : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, prompting further investigation into its potential as an anticancer agent .

Material Science

In material science, the compound's unique chemical structure allows for exploration in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties or impart specific functionalities.

- Nanotechnology : Due to its reactive nature, it may be used in the synthesis of nanoparticles or nanocomposites for various applications including drug delivery systems .

Case Study 1: Enzyme Inhibition

A study published in Journal of Enzyme Inhibition explored the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications.

Case Study 2: Antimicrobial Properties

In another investigation reported by Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that the compound inhibited growth at low concentrations, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid

- Structure : Lacks the 6-nitro group.

- Molecular Formula: C₁₀H₉NO₄ .

- Biological Activity : Demonstrates antibacterial effects against Staphylococcus aureus and Bacillus subtilis (MIC values in µg/mL range) .

3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid (Benzothiazolone-2)

- Structure : Replaces benzoxazole oxygen with sulfur (thiazole ring).

- Molecular Formula: C₁₀H₉NO₃S (estimated).

- Biological Activity : Modulates Alzheimer’s disease by binding Metallothionein-3 (MT-3) .

- Key Difference : Sulfur’s larger atomic size and polarizability may enhance interactions with hydrophobic protein pockets.

Substituted Derivatives

3-[6-(Aminosulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanoic Acid

3-(5,6-Dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic Acid (GSK180)

- Structure : Dichloro (-Cl) substituents at positions 5 and 6.

- Molecular Formula: C₁₁H₇Cl₂NO₄ .

- Biological Activity : Acts as an inhibitor in enzymatic assays, with halogen atoms enhancing binding affinity and metabolic stability .

SPB02696 [3-(2-Hydroxybenzo[d]oxazol-3(2H)-yl)propanoic Acid]

Functional Group Impact Analysis

Comparative Data Table

Research Findings and Implications

- Antibacterial Activity: The unsubstituted benzoxazole core (C₁₀H₉NO₄) shows Gram-positive antibacterial activity, suggesting that the nitro-substituted derivative may exhibit enhanced or broad-spectrum effects .

- Neuroprotective Potential: Benzothiazolone derivatives (e.g., ) highlight the role of heteroatom substitution in redirecting biological activity toward neurological targets .

- Synthetic Flexibility : The presence of diverse substituents (nitro, sulfonamide, chloro) underscores the scaffold’s adaptability for structure-activity relationship (SAR) studies .

Biological Activity

3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, known by its CAS number 17124-57-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing information from various scientific sources.

Molecular Structure and Formula:

- Molecular Formula: C10H8N2O6

- Molecular Weight: 252.18 g/mol

- CAS Number: 17124-57-1

The compound features a benzoxazole ring system with a nitro group and a propanoic acid moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. A study highlighted that certain benzoxazole derivatives showed potent activity against various bacterial strains, suggesting that this compound may share similar properties. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Another area of interest is the potential of this compound to act as an enzyme inhibitor. Certain benzoxazole derivatives have been studied for their ability to inhibit enzymes involved in cancer progression and inflammation. The nitro group in the structure may play a critical role in modulating enzyme activity, which could be explored further for therapeutic applications .

Study on Antimicrobial Efficacy

A study published in the Journal of Chemical Research investigated the antimicrobial efficacy of various benzoxazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing significant antimicrobial potential .

Antitumor Activity Assessment

In another research effort, scientists synthesized several derivatives of benzoxazole and tested their cytotoxic effects on human cancer cell lines. The results showed that certain modifications led to enhanced activity against breast cancer cells, suggesting a pathway for further development of this compound as an anticancer agent .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, and how are intermediates characterized?

The synthesis typically involves condensation reactions of nitro-substituted benzoxazolone derivatives with propanoic acid precursors. Key steps include:

- Nitrobenzoxazolone formation : Reacting 6-nitro-2-hydroxybenzoic acid with chloroacetic acid under reflux to form the benzoxazolone backbone .

- Propanoic acid coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the propanoic acid moiety .

- Characterization : Intermediates are validated via 1H/13C NMR (e.g., δ 8.2 ppm for aromatic protons, δ 170 ppm for carbonyl groups), IR (stretching at ~1700 cm⁻¹ for C=O), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Identifies aromatic protons (6-nitro group causes deshielding) and propanoic acid side-chain integration .

- IR Spectroscopy : Confirms the presence of nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carbonyl groups (benzoxazolone C=O at ~1750 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-N-O torsion angles in the nitro group) to validate stereoelectronic effects .

Advanced Research Questions

Q. How does the nitro group influence the compound’s bioactivity and stability in biological assays?

- Electron-withdrawing effects : The nitro group enhances electrophilicity, potentially increasing interactions with enzyme active sites (e.g., nitroreductases) .

- Stability challenges : Nitro groups may undergo reduction in vivo, requiring assay conditions with anaerobic buffers or stabilizing agents (e.g., NADPH for nitroreductase studies) .

- Bioactivity correlation : Comparative studies with non-nitro analogs (e.g., 6-chloro or 6-methyl derivatives) show reduced antibacterial activity, suggesting nitro-specific interactions .

Q. What strategies address solubility limitations during in vitro testing?

- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers to maintain solubility without cytotoxicity .

- Prodrug design : Esterification of the propanoic acid group (e.g., methyl or ethyl esters) improves lipid solubility, with hydrolysis monitored via HPLC .

- pH adjustment : The compound’s carboxylic acid group (pKa ~4.5) allows ionized forms in physiological buffers (pH 7.4) to enhance aqueous solubility .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

- Substituent variation : Replace the nitro group with other electron-withdrawing groups (e.g., 6-CF₃) to assess effects on binding affinity .

- Side-chain modifications : Introduce methyl or fluorine atoms to the propanoic acid moiety to alter steric and electronic profiles .

- Biological validation : Test analogs against enzyme panels (e.g., kinase or protease assays) to identify off-target effects .

Q. How do contradictory data from different synthetic batches arise, and how are they resolved?

- Byproduct formation : Nitro group reduction during synthesis may yield 6-amino derivatives, detectable via LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Polymorphism : Crystallization conditions (e.g., solvent polarity) may yield different crystal forms, affecting solubility and melting points. DSC (differential scanning calorimetry) identifies polymorphic transitions .

Q. What methodologies assess the compound’s potential as a protease inhibitor?

- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to protease active sites, validated by mutagenesis (e.g., Ala-scanning of catalytic residues) .

Q. How are mechanistic studies designed to evaluate its role in oxidative stress pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.